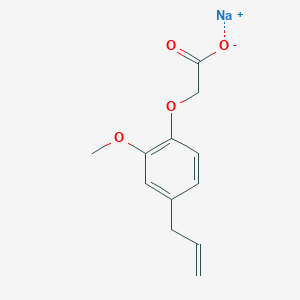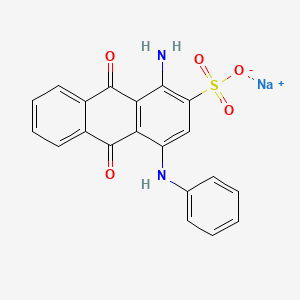
Dictyoceratin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dictyoceratin C is a natural product found in Dactylospongia, Spongia, and other organisms with data available.
Applications De Recherche Scientifique
Antitumor Activity
Dictyoceratin C, derived from marine sponges, has shown promising results in the field of cancer research. A study demonstrated that oral administration of dictyoceratin C exhibited potent in vivo antitumor effects in mice with sarcoma S180 cells. Further, the research identified specific structural elements crucial for its hypoxia-selective growth inhibitory activities, such as the exo-olefin and hydroxyl and methyl ester moieties (Sumii et al., 2015).
Inhibition of DNA Polymerase β Lyase Activity
Dictyoceratin C has been identified as an inhibitor of the lyase activity of DNA polymerase β. This was discovered during bioassay-directed fractionation of an extract from the marine species Spongia sp., indicating its potential in influencing DNA repair mechanisms (Cao et al., 2004).
Hypoxia-Selective Growth Inhibition
Another study focused on the hypoxia-selective growth inhibition properties of dictyoceratin C against cancer cells. The compound was isolated from the marine sponge Dactylospongia elegans and showed the ability to inhibit the proliferation of human prostate cancer DU145 cells selectively under hypoxic conditions. This research highlights the importance of the para-hydroxybenzoyl ester moiety for its hypoxia-selective growth inhibitory activity (Arai et al., 2014).
Propriétés
Nom du produit |
Dictyoceratin C |
|---|---|
Formule moléculaire |
C23H32O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-hydroxybenzoate |
InChI |
InChI=1S/C23H32O3/c1-15-7-6-8-20-22(15,3)12-11-16(2)23(20,4)14-18-13-17(21(25)26-5)9-10-19(18)24/h9-10,13,16,20,24H,1,6-8,11-12,14H2,2-5H3/t16-,20+,22+,23+/m0/s1 |
Clé InChI |
WNSIKCDGFAFGBP-DQOBCGMHSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)C(=O)OC)O)CCCC2=C)C |
Synonymes |
dictyoceratin-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)

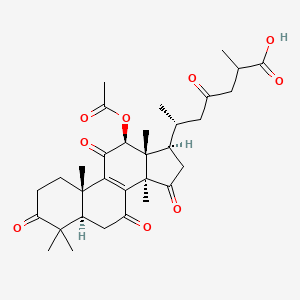


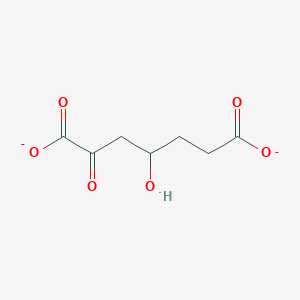
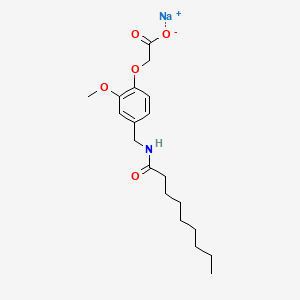
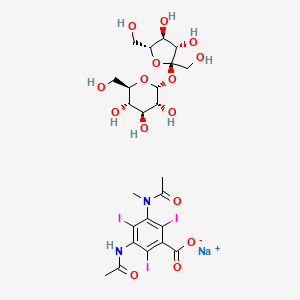
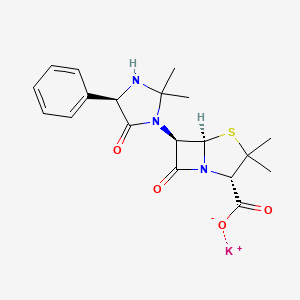
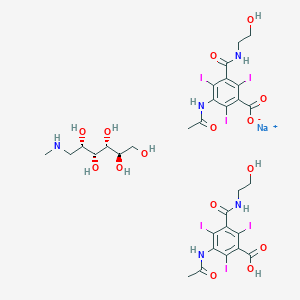
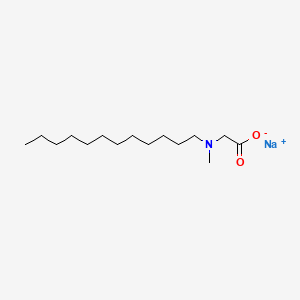
![sodium;(2S,5R,6R)-6-[[(2S)-2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260224.png)
